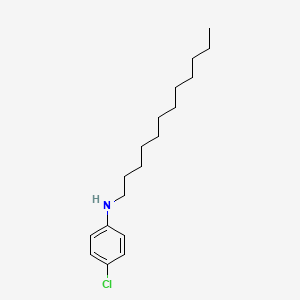

4-Chloro-n-dodecylaniline

Description

Structure

3D Structure

Properties

CAS No. |

5440-15-3 |

|---|---|

Molecular Formula |

C18H30ClN |

Molecular Weight |

295.9 g/mol |

IUPAC Name |

4-chloro-N-dodecylaniline |

InChI |

InChI=1S/C18H30ClN/c1-2-3-4-5-6-7-8-9-10-11-16-20-18-14-12-17(19)13-15-18/h12-15,20H,2-11,16H2,1H3 |

InChI Key |

DYKOUKHWPJERIK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro N Dodecylaniline and Analogous Structures

Strategies for Carbon-Nitrogen (C-N) Bond Formation in N-Dodecylaniline Derivatives

The creation of the C-N bond is a cornerstone in the synthesis of N-alkylanilines. Several powerful methods have been developed to achieve this transformation efficiently.

Buchwald-Hartwig Amination Approaches in Aryl Halide Systems

The Buchwald-Hartwig amination has emerged as a fundamental and versatile tool in organic synthesis for the formation of C(sp²)-N bonds. rug.nl This palladium-catalyzed cross-coupling reaction provides a direct route to N-alkylanilines from aryl halides and primary or secondary amines. In the context of synthesizing N-dodecylaniline derivatives, this would involve the reaction of an aryl halide, such as 1-bromo-4-chlorobenzene, with dodecylamine (B51217) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. rug.nlnih.gov

The choice of the palladium precatalyst, phosphine ligand, solvent, and base is critical for the successful and efficient synthesis of the desired product. nih.gov Over the past 25 years, significant advancements have been made in developing highly active and general catalyst systems that are applicable to a broad range of substrates, including those with complex functional groups. rug.nlresearchgate.net These developments have made the Buchwald-Hartwig amination a reliable and widely used method in both academic research and industrial processes for the synthesis of arylamines. rug.nlresearchgate.net

A variety of palladium catalysts and ligands have been explored to optimize the Buchwald-Hartwig amination. For instance, the use of specific N-heterocyclic carbene (NHC) palladium complexes has shown excellent performance in the amination of deactivated aryl chlorides. researchgate.net The reaction conditions, such as temperature and the choice of base, also play a crucial role in the outcome of the reaction.

Reductive Amination Pathways for Secondary Amine Synthesis

Reductive amination is a highly effective and common method for the synthesis of secondary amines. youtube.comyoutube.com This process involves two key steps: the formation of an imine from a primary amine and a carbonyl compound, followed by the reduction of the imine to the corresponding secondary amine. youtube.com To synthesize an N-dodecylaniline derivative via this pathway, one would react 4-chloroaniline (B138754) with dodecanal (B139956) to form an intermediate imine. This imine is then reduced in situ to yield 4-chloro-N-dodecylaniline. stackexchange.com

A key advantage of reductive amination is its ability to avoid the over-alkylation that can be a significant issue with direct alkylation methods. stackexchange.com Various reducing agents can be employed for the reduction of the imine, including sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaB(OAc)₃H), and catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst. youtube.comstackexchange.com The choice of reducing agent and reaction conditions can be tailored to the specific substrates and desired outcome. For instance, sodium triacetoxyborohydride is a popular choice as it is a mild and selective reagent. stackexchange.com The reaction is typically carried out in a one-pot procedure, making it an efficient and practical method for preparing secondary amines. youtube.comstackexchange.com

Alkylation of Primary 4-Chloroaniline with Dodecyl Moieties

The direct N-alkylation of anilines with alkyl halides is a classical and straightforward approach to forming C-N bonds. yakhak.orgyoutube.com In the synthesis of this compound, this would involve the reaction of 4-chloroaniline with a dodecyl halide, such as dodecyl bromide, in the presence of a base. beilstein-journals.org The base is necessary to neutralize the hydrogen halide formed during the reaction.

While this method is conceptually simple, a common challenge is the potential for over-alkylation, leading to the formation of tertiary amines as byproducts. youtube.com However, by carefully controlling the reaction conditions, such as the stoichiometry of the reactants and the choice of base, selective mono-alkylation can be achieved. For instance, using triethylamine (B128534) as the base at room temperature has been shown to produce N-alkylanilines in good yields with minimal dialkylation. yakhak.org The use of solid bases like cesium fluoride-Celite in acetonitrile (B52724) has also been reported as an efficient method for the N-alkylation of anilines and other nitrogen-containing heterocycles. capes.gov.br

Chlorination Strategies on Dodecylaniline (B12653459) Frameworks

An alternative synthetic approach involves introducing the chloro substituent onto a pre-existing dodecylaniline scaffold. This can be achieved through electrophilic aromatic substitution reactions.

Electrophilic Aromatic Chlorination of N-Dodecylaniline or 4-Dodecylaniline (B94358) Precursors

Electrophilic aromatic chlorination is a standard method for introducing a chlorine atom onto an aromatic ring. youtube.comyoutube.com In this strategy, a precursor such as N-dodecylaniline or 4-dodecylaniline would be reacted with a chlorinating agent. The amino group (-NHR) or the alkyl group (-R) on the aniline (B41778) ring are ortho-, para-directing activators. Therefore, chlorination of N-dodecylaniline would be expected to yield a mixture of ortho- and para-chloro isomers. To favor the desired para-substitution, it is often necessary to protect the amino group, for example, by acetylation, to reduce its activating effect and sterically hinder the ortho positions. libretexts.org

Common chlorinating agents include chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). youtube.com N-chlorosuccinimide (NCS) is another convenient and less hazardous reagent for aromatic chlorination. tandfonline.com The reaction of aniline with NCS in acetonitrile has been shown to produce 2,4,6-trichloroaniline (B165571) in good yield. tandfonline.com The specific conditions, including the solvent and temperature, can influence the regioselectivity of the chlorination.

Directed Halogenation Methodologies for Regioselective Para-Substitution

Achieving high regioselectivity, particularly for the para-substituted product, is a key challenge in electrophilic aromatic substitution. Several directed halogenation methodologies have been developed to address this. One approach involves using specific catalysts or reaction conditions that favor para-substitution. For example, the use of copper(II) chloride (CuCl₂) in an ionic liquid has been reported to achieve high yields and regioselectivity for the para-chlorination of unprotected anilines under mild conditions. nih.gov This method avoids the need for protecting groups and hazardous reagents. nih.gov

Another strategy involves the use of directing groups that can guide the electrophile to the desired position. While the amino group itself is an ortho-, para-director, its strong activating nature can lead to multiple substitutions. libretexts.org By temporarily installing a directing group that favors para-substitution and can be subsequently removed, the regioselectivity of the chlorination can be controlled. Recent advances in C-H activation have also led to the development of palladium-catalyzed methods for the meta-selective chlorination of anilines, demonstrating the potential for precise control over the substitution pattern. nih.govnih.gov

Preparation of Chlorinated Aniline Intermediates for Downstream Synthesis

The synthesis of N-substituted anilines like this compound typically begins with the preparation of a suitable aniline precursor. In this case, 4-chloroaniline is the key intermediate. The direct chlorination of aniline is often avoided as it can lead to over-chlorination. wikipedia.org A more controlled and common industrial method involves the reduction of 4-nitrochlorobenzene. wikipedia.org This reduction can be achieved through catalytic hydrogenation using catalysts like Raney nickel in a solvent such as ethanol. chemicalbook.com The reaction is typically conducted under pressure (3.04–3.55 MPa) and at a moderately elevated temperature (50–70°C) to yield 4-chloroaniline. chemicalbook.com

Another approach involves a continuous chlorination process where aniline intermediates are dissolved in a sulfuric acid phase and reacted with chlorine dissolved in an organic solvent phase within a microreactor system. google.com This method allows for better control over reaction conditions and can improve safety and efficiency. google.com Density Functional Theory (DFT) studies have been used to model the reaction mechanism of aniline chlorination, confirming that the orientation of the incoming chloro group is directed by the stability of the reaction intermediates. researchgate.net

Electrochemical methods also offer a pathway for modifying chlorinated anilines. For instance, the electrochemical oxidation of 4-chloroaniline can generate a chloronium ion, which can then react with nucleophiles like benzenesulfinic acid to produce further substituted aniline derivatives. rsc.org

Table 1: Selected Methods for 4-Chloroaniline Synthesis

| Starting Material | Reagents & Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Nitrochlorobenzene | H₂, Raney Nickel | Ethanol, 50-70°C, 3.04-3.55 MPa | 4-Chloroaniline | wikipedia.orgchemicalbook.com |

| Aniline Intermediate | Cl₂, H₂SO₄, Organic Solvent | Continuous flow microreactor | Chlorinated Aniline | google.com |

Multicomponent Reaction Synthesis Involving Aniline Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent an efficient strategy for building molecular complexity. Aniline derivatives are versatile components in various MCRs. For example, a one-pot MCR involving an amine (like an aniline derivative), an aldehyde, and a pyruvate (B1213749) derivative can efficiently produce highly functionalized γ-lactam structures. nih.gov The mechanism of such reactions often involves the initial formation of imine and enamine intermediates, followed by a Mannich-type reaction and subsequent intramolecular cyclization. nih.gov

The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives is another area where MCRs are prominent. These reactions can involve the combination of an aldehyde, malononitrile, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297), often facilitated by a catalyst. nih.gov While not directly producing this compound, these methodologies highlight the utility of aniline-like structures in complex, one-pot transformations to generate diverse chemical scaffolds. The electronic nature of the aniline substrate is often a critical factor influencing the reactivity and outcome of these reactions. nih.gov

Diazotization and Coupling Reactions Utilizing Aniline Precursors in Material Science

Aniline precursors, such as 4-chloroaniline, are fundamental building blocks in material science, particularly for the synthesis of azo dyes and other functional materials. The key transformation is the diazotization reaction, where a primary aromatic amine reacts with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5°C) to form a diazonium salt. researchgate.netchemicalnote.com

This highly reactive diazonium intermediate can then undergo a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline derivative. researchgate.netslideshare.net This electrophilic aromatic substitution reaction joins the two aromatic rings with an azo group (-N=N-), forming a colored azo compound. researchgate.net The position of the coupling is directed by the activating groups on the coupling partner. researchgate.net

These reactions are not limited to dye synthesis. Diazonium salts are versatile intermediates that can be used in various transformations, including Sandmeyer reactions to introduce halides or other functional groups. acs.org Research has also explored green chemistry approaches for these reactions, such as using solid p-toluenesulfonic acid as a catalyst to avoid strong mineral acids and toxic solvents. icrc.ac.ir

Mechanism of Diazotization and Azo Coupling:

Diazotization : Aniline reacts with nitrous acid (HNO₂) to form a diazonium salt (Ar-N₂⁺). chemicalnote.com

Coupling : The electrophilic diazonium salt attacks an electron-rich aromatic ring (the coupling agent) to form an azo compound. researchgate.net

Catalytic Approaches in Synthesis, including Photoredox/Nickel Dual Catalysis for C-N Coupling

The formation of the C-N bond is a critical step in synthesizing N-alkylated anilines like this compound from 4-chloroaniline and a dodecyl halide. Modern catalytic methods have revolutionized this transformation, offering milder conditions and broader substrate scope compared to traditional methods.

A particularly powerful strategy is the combination of photoredox catalysis with nickel catalysis. rsc.orgresearchgate.netprinceton.edu This dual catalytic system can effectively couple aryl halides with amines to form C-N bonds. rsc.org In a typical cycle, a photocatalyst (often an iridium or ruthenium complex, though cheaper alternatives are being developed) absorbs visible light and becomes excited. youtube.com This excited photocatalyst can then engage in electron transfer processes with the nickel catalyst and the substrates, facilitating the key bond-forming steps of oxidative addition and reductive elimination. princeton.eduyoutube.com This approach has been successfully applied to a wide range of anilines and aryl halides, demonstrating high efficiency even with low catalyst loadings. researchgate.net The use of heterogeneous photocatalysts, such as CdS, further enhances the practicality of this method by allowing for easy catalyst recovery and reuse. rsc.org

Other catalytic approaches for the N-alkylation of anilines include using cobalt-based metal-organic frameworks, which can catalyze the reaction between anilines and alcohols, presenting a sustainable pathway where water is the only byproduct. rsc.org

Table 2: Overview of Photoredox/Nickel Dual Catalysis for C-N Coupling

| Component | Role | Example | Reference |

|---|---|---|---|

| Photocatalyst | Absorbs light, initiates electron transfer | Iridium or Ruthenium complexes, CdS | rsc.orgresearchgate.net |

| Nickel Catalyst | Cross-coupling catalyst | Simple Ni(II) salts (e.g., NiCl₂) | rsc.orgresearchgate.net |

| Substrate 1 | Aryl Halide (e.g., 4-chlorotoluene) | Aryl Halide | rsc.org |

| Substrate 2 | Amine (e.g., Aniline) | Amine | rsc.org |

| Light Source | Energy input | Blue LEDs | acs.org |

General Procedures for Intermediate Preparation and Purification Techniques

The synthesis of a target compound like this compound involves standardized laboratory procedures for both the reaction itself and the subsequent purification of the product.

Intermediate Preparation (N-Alkylation): A general procedure for the N-alkylation of an aniline derivative often involves reacting the aniline with an alkyl halide. researchgate.net The reaction is typically carried out in a suitable solvent, such as acetonitrile, in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net Bases like potassium carbonate or cesium fluoride (B91410) on Celite are commonly used. researchgate.net The reaction mixture is stirred, often with heating, for a period ranging from several hours to days, depending on the reactivity of the substrates.

General N-Alkylation Procedure:

Dissolve the aniline derivative (e.g., 4-chloroaniline) in an appropriate solvent (e.g., acetonitrile).

Add a base (e.g., K₂CO₃, CsF-Celite). researchgate.net

Add the alkylating agent (e.g., 1-bromododecane).

Stir the mixture at room temperature or an elevated temperature until the reaction is complete, as monitored by a technique like Thin-Layer Chromatography (TLC). chemicalbook.com

Purification Techniques: Once the reaction is complete, a workup procedure is performed. This typically involves filtering the reaction mixture to remove solid bases or catalysts and then removing the solvent under reduced pressure using a rotary evaporator. chemicalbook.com The crude product is often purified by column chromatography on silica (B1680970) gel. chemicalbook.com In this technique, the crude mixture is loaded onto a column packed with silica gel, and a solvent system (eluent) of appropriate polarity is passed through the column. The components of the mixture separate based on their differing affinities for the silica gel and the eluent, allowing for the isolation of the pure product. The identity and purity of the final product are then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. chemicalbook.com

Chemical Reactivity and Mechanistic Investigations of 4 Chloro N Dodecylaniline

Exploration of Amino Group Reactivity and Derivatization Potentials

The secondary amino group in 4-chloro-N-dodecylaniline is a key functional group that dictates much of its reactivity. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic, although its basicity is attenuated by the electron-withdrawing effect of the benzene (B151609) ring. learncbse.in This reactivity allows for a variety of derivatization reactions, which are crucial for modifying the compound's properties for various applications.

Common derivatization strategies for secondary amines like this compound involve acylation, alkylation, and reactions with various electrophiles. For instance, acylation with acid chlorides or anhydrides can convert the amine into an amide. libretexts.org This transformation is often used to protect the amino group during other reactions or to alter the electronic properties of the molecule.

Derivatization is also a common technique in analytical chemistry to enhance the detectability and chromatographic behavior of compounds. For amines, reagents like fluorinated anhydrides can be used to create volatile derivatives suitable for gas chromatography-mass spectrometry (GC-MS) analysis. jfda-online.com Other reagents, such as 4-carbethoxyhexafluorobutyryl chloride (4-CB), form stable products with secondary amines, allowing for easier analysis. jfda-online.com The choice of derivatizing agent depends on the specific analytical requirements, such as improving separation efficiency or enabling enantiomeric separation. jfda-online.comresearchgate.net

The table below summarizes some common derivatization reactions for secondary amines.

| Reaction Type | Reagent Example | Product | Purpose |

|---|---|---|---|

| Acylation | Acetic Anhydride | N-(4-chlorophenyl)-N-dodecylacetamide | Protection of amino group, modification of electronic properties |

| Fluoroacylation | Trifluoroacetic Anhydride | N-(4-chlorophenyl)-N-dodecyl-2,2,2-trifluoroacetamide | Enhanced volatility for GC analysis jfda-online.com |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 4-Chloro-N-dodecyl-N-(trimethylsilyl)aniline | Increased volatility and thermal stability for GC analysis |

| Reaction with Isocyanates | Phenyl isocyanate | 1-(4-chlorophenyl)-1-dodecyl-3-phenylurea | Formation of ureas for various applications |

Proton Transfer Dynamics and Intermolecular Hydrogen Bonding Interactions

The N-H group in this compound can act as a hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor. byjus.comlumenlearning.com These interactions play a significant role in the compound's physical properties and its interactions with other molecules. The presence of the long dodecyl chain introduces a large hydrophobic component, which influences its solubility. While the amino group can form hydrogen bonds with water, the large hydrocarbon tail limits its water solubility. learncbse.inbyjus.com

Intermolecular hydrogen bonding is a key factor in the boiling points of amines. Secondary amines, like this compound, have higher boiling points than alkanes of similar molecular weight due to their ability to form intermolecular hydrogen bonds. lumenlearning.com However, these hydrogen bonds are generally weaker than those in alcohols because nitrogen is less electronegative than oxygen. lumenlearning.com

The dynamics of proton transfer are fundamental to many reactions involving amines. nih.govnih.gov In solution, proton exchange can occur between the amine and the solvent. The rate of this exchange is influenced by the pH of the solution and the pKa of the amine. nih.gov For aniline (B41778) derivatives, the pKa is influenced by the substituents on the aromatic ring. The electron-withdrawing chloro group in this compound is expected to decrease the pKa compared to unsubstituted N-dodecylaniline, making it a weaker base. nih.gov

Recent studies on similar systems, like aniline-benzene clusters, have used techniques such as infrared photodissociation spectroscopy to probe the structures and intermolecular interactions, revealing preferences for specific types of hydrogen bonds (e.g., NH–π vs. NH–N). nii.ac.jp The interplay between hydrogen bonding and charge localization is crucial in understanding the behavior of these molecules in different environments. nii.ac.jp Furthermore, advanced techniques like reactive molecular dynamics simulations are being used to investigate proton and hydroxide (B78521) ion transfer dynamics at interfaces, providing detailed insights into these fundamental processes. rsc.org

Reactions of the Halogenated Aromatic Ring

Cross-Coupling Reactions (e.g., C-C, C-N, C-O Bond Formation)

The chlorine atom on the aromatic ring of this compound allows it to participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. acs.org These reactions significantly expand the synthetic utility of this compound.

C-N Cross-Coupling (Buchwald-Hartwig Amination): This reaction is widely used to form arylamines. While this compound is already an arylamine, the chloro-substituent can be replaced by another amino group by reacting it with a primary or secondary amine in the presence of a palladium catalyst and a strong base. acs.org The development of specialized ligands has been crucial for the success of these couplings, especially with challenging substrates like amidines. acs.org

C-C Cross-Coupling (e.g., Suzuki, Hiyama): The Suzuki coupling involves the reaction of an aryl halide with an organoboron compound, while the Hiyama coupling uses an organosilicon compound. researchgate.net These reactions would allow for the introduction of new alkyl or aryl groups at the para-position of the aniline ring, leading to a wide range of derivatives. The choice of catalyst and reaction conditions is critical for achieving high yields, especially with less reactive aryl chlorides. researchgate.net

Azo Coupling: Diazonium salts, which can be prepared from primary aromatic amines, are excellent electrophiles for azo coupling reactions. chemistrysteps.com While this compound is a secondary amine, related primary chloroanilines can be diazotized and coupled with electron-rich aromatic compounds to form azo dyes. researchgate.net

The table below provides examples of potential cross-coupling reactions involving a chloroaniline core structure.

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System (Example) | Product Type |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | 4-Chloroaniline (B138754) derivative | Primary/Secondary Amine | Pd₂(dba)₃ / Ligand, Base | Di- or Tri-arylamine acs.org |

| Suzuki Coupling | 4-Chloroaniline derivative | Arylboronic acid | Pd(PPh₃)₄, Base | Biphenyl derivative |

| Hiyama Coupling | 4-Chloroaniline derivative | Organosilane | [(allyl)PdCl]₂ / Ligand, Activator | Aryl-substituted aniline researchgate.net |

| Azo Coupling | Diazotized 4-chloroaniline | Electron-rich arene | Mild, low temperature | Azo compound researchgate.net |

Substituent Effects on Electrophilic and Nucleophilic Aromatic Substitution

The reactivity of the aromatic ring in this compound towards substitution reactions is governed by the electronic effects of the two substituents: the chloro group and the N-dodecylamino group.

Electrophilic Aromatic Substitution (EAS):

In this compound, the powerful activating and ortho-, para-directing effect of the N-dodecylamino group dominates. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the amino group (positions 2 and 6). However, the high reactivity of anilines can sometimes lead to multiple substitutions or side reactions. libretexts.org To control the reaction, the amino group can be acetylated to attenuate its activating influence. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): Aryl halides can undergo nucleophilic aromatic substitution, especially when the ring is activated by strong electron-withdrawing groups. chemistrysteps.com The chloro group in this compound is a potential leaving group. However, for an SNAr reaction to proceed readily via the addition-elimination mechanism, a strong electron-withdrawing group (like a nitro group) is typically required at the ortho or para position to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. chemistrysteps.comresearchgate.net In the absence of such a group, harsh reaction conditions or a different mechanism, like the benzyne (B1209423) mechanism involving a very strong base, might be necessary. chemistrysteps.com

The table below summarizes the directing effects of the substituents in this compound.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -NH(C₁₂H₂₅) | -I (weak) | +R (strong) | Activating | Ortho, Para chemistrysteps.comfiveable.me |

| -Cl | -I (strong) | +R (weak) | Deactivating | Ortho, Para wou.eduunizin.org |

Transformations Involving the N-Alkyl Dodecyl Chain

Oxidative and Reductive Transformations of Long-Chain Alkyls

The long dodecyl chain attached to the nitrogen atom can also undergo chemical transformations, although it is generally less reactive than the aromatic ring or the amino group.

Oxidative Transformations: The oxidation of alkyl chains can be challenging but can be achieved under specific conditions. For example, enzymatic hydroxylation using certain enzymes can introduce a hydroxyl group onto an unactivated C(sp³)–H bond of an alkyl chain. acs.org While specific examples for N-dodecyl chains on anilines are not prevalent in the searched literature, general methods for alkane oxidation could potentially be applied. Strong oxidizing agents would likely react with the more susceptible aniline ring first.

Reductive Transformations: The N-alkyl dodecyl chain is already in a reduced state (an alkane). However, reductive conditions are relevant in the context of synthesizing related compounds. For instance, reductive amination is a common method to form N-alkyl amines. This involves the reaction of an aldehyde (dodecanal) with an amine (4-chloroaniline) in the presence of a reducing agent. Reductive coupling reactions, often catalyzed by metals like nickel, can be used to form C-C bonds, for example, by coupling alkyl halides with other partners. nih.gov While not a direct transformation of the existing dodecyl chain, these reductive methods are key to building up such structures.

It is also worth noting that long-chain alkyl compounds, including alkylamines, can have specific interactions with biological systems, such as the respiratory chain in mitochondria, where they can affect electron transfer and energy coupling. nih.gov This highlights the importance of the long alkyl chain in modulating the compound's biological activity.

Influence of Long Alkyl Chains on Reaction Kinetics and Selectivity

The N-dodecyl group, a long alkyl chain, significantly influences the chemical reactivity of the aniline moiety through a combination of steric and electronic effects. These effects can alter both the speed of reactions (kinetics) and the distribution of products (selectivity).

The primary influence of the long dodecyl chain is steric hindrance. This steric bulk can impede the approach of reagents to the nitrogen atom and the ortho positions of the aromatic ring. In reactions such as N-alkylation or acylation, the voluminous dodecyl group can decrease the reaction rate compared to an N-alkylaniline with a smaller alkyl substituent. This is due to the increased energy barrier for the formation of the transition state. rsc.org

Electronically, the dodecyl group is weakly electron-donating through an inductive effect (+I). This effect slightly increases the electron density on the nitrogen atom and the aromatic ring, which can, in principle, enhance the nucleophilicity of the amine and activate the ring towards electrophilic substitution. However, this electronic effect is generally considered to be minor compared to the steric influence of the long alkyl chain. oneclass.com

In the context of nucleophilic aromatic substitution (SNAr) reactions, where the chloro-substituted ring is attacked by a nucleophile, the N-dodecyl group's influence is more complex. While its electron-donating nature might slightly deactivate the ring towards nucleophilic attack, its steric presence can influence the regioselectivity if other reactive sites are available.

Hypothetical Kinetic Data for the N-Acylation of 4-Chloro-N-alkylanilines

| N-Alkyl Group | Relative Rate Constant (k_rel) | Plausible Rationale |

| Methyl | 1.00 | Minimal steric hindrance. |

| Ethyl | 0.85 | Slight increase in steric bulk. |

| Isopropyl | 0.40 | Significant steric hindrance near the reaction center. |

| Dodecyl | 0.75 | Increased steric hindrance compared to methyl, but the long chain may adopt conformations that minimize interference at the reaction center. |

This table is for illustrative purposes only and does not represent experimentally verified data for this compound.

The selectivity of reactions can also be affected. For instance, in reactions involving electrophilic attack on the aromatic ring, the bulky N-dodecyl group could favor substitution at the meta-position to a greater extent than would be expected based solely on electronic effects, due to the steric shielding of the ortho-positions.

Mechanistic Studies of Specific Amination Reactions

Amination reactions of aryl halides, such as this compound, are fundamental transformations in organic synthesis. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The generally accepted mechanism involves a two-step addition-elimination sequence passing through a negatively charged intermediate known as a Meisenheimer complex. nih.govmasterorganicchemistry.com However, recent studies on related systems suggest that some SNAr reactions may proceed through a concerted mechanism. nih.govnih.gov

A plausible mechanism for the amination of a related compound, 4-chloroaniline, involves the formation of an amino cation-radical in an acidic electrolyte, which is then attacked by an aromatic nucleophile in a process akin to electrophilic aromatic substitution. acs.org

In the case of amination of this compound with a generic amine (R₂NH), the reaction would likely proceed as follows:

Nucleophilic Attack: The nucleophilic amine attacks the carbon atom bearing the chlorine atom, leading to the formation of a tetrahedral intermediate, the Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is stabilized by the electron-withdrawing nature of the chlorine atom.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion.

The rate of these reactions is highly dependent on the strength of the incoming nucleophile, the stability of the Meisenheimer complex, and the ability of the leaving group to depart. numberanalytics.com The long N-dodecyl chain can sterically hinder the approach of the nucleophile, potentially slowing down the reaction rate compared to less substituted anilines. rsc.org

The table below outlines the key characteristics of the proposed mechanistic pathways for the amination of halo-N-alkylanilines.

Mechanistic Details of Amination Reactions of Substituted Chloroanilines

| Mechanistic Step | Description | Influencing Factors for this compound |

| Nucleophilic Addition (Formation of Meisenheimer Complex) | An external nucleophile attacks the carbon atom bonded to the chlorine. | - Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. - Steric Hindrance: The N-dodecyl group can sterically hinder the approach of the nucleophile. - Electronic Effects: The electron-donating N-dodecylamino group deactivates the ring towards nucleophilic attack. |

| Elimination (Loss of Leaving Group) | The chloride ion is expelled, restoring the aromaticity of the ring. | - Leaving Group Ability: Chloride is a reasonably good leaving group. |

| Alternative: Concerted Mechanism (cS | Bond formation with the nucleophile and bond breaking with the leaving group occur in a single step. | This pathway may be favored under certain conditions, potentially avoiding a high-energy Meisenheimer intermediate. nih.govnih.gov |

It is important to recognize that the specific mechanism can be influenced by the reaction conditions, such as the solvent, temperature, and the nature of the nucleophile. rsc.org For instance, reactions with N-methylaniline have been shown to be significantly slower than with aniline due to increased steric hindrance, a factor that would be even more pronounced with an N-dodecyl group. rsc.org

Advanced Spectroscopic and Structural Characterization of 4 Chloro N Dodecylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework of 4-Chloro-N-dodecylaniline, allowing for the precise mapping of its hydrogen and carbon atoms.

Proton (¹H) NMR Spectroscopy for Alkyl Chain and Aromatic Proton Assignments

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons and the long dodecyl alkyl chain. The aromatic region is expected to show two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the carbons adjacent to the chloro and amino groups will exhibit chemical shifts influenced by the electronic effects of these substituents.

The extensive dodecyl chain will produce a series of signals in the upfield region of the spectrum. The terminal methyl group (CH₃) is expected to appear as a triplet, while the methylene (B1212753) groups (CH₂) will present as a complex multiplet. The methylene group directly attached to the nitrogen atom (N-CH₂) will be deshielded and thus appear at a higher chemical shift compared to the other methylene groups in the chain.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons (ortho to -NH) | 6.60-6.70 | Doublet | 2H |

| Aromatic Protons (ortho to -Cl) | 7.10-7.20 | Doublet | 2H |

| NH Proton | ~3.5 (broad) | Singlet | 1H |

| N-CH₂ | 3.00-3.10 | Triplet | 2H |

| (CH₂)₁₀ | 1.20-1.60 | Multiplet | 20H |

| CH₃ | 0.80-0.90 | Triplet | 3H |

Note: Predicted values are based on spectral data of analogous compounds such as 4-chloroaniline (B138754) and N-dodecylaniline.

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The aromatic region will feature four distinct signals for the six carbon atoms due to the molecule's symmetry. The carbon atom bearing the chloro group (C-Cl) and the carbon attached to the nitrogen (C-N) will have characteristic chemical shifts. The remaining two aromatic carbon signals will correspond to the CH groups.

The dodecyl chain will exhibit a series of signals in the aliphatic region. The carbon of the terminal methyl group will be the most shielded, appearing at the lowest chemical shift. The methylene carbons will show a cascade of signals, with the carbon directly bonded to the nitrogen (N-CH₂) being the most deshielded of the aliphatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-N | 145-147 |

| C-Cl | 120-122 |

| Aromatic CH (ortho to -NH) | 113-115 |

| Aromatic CH (ortho to -Cl) | 128-130 |

| N-CH₂ | 43-45 |

| (CH₂)₁₀ | 22-32 |

| CH₃ | 13-15 |

Note: Predicted values are based on spectral data of analogous compounds like 4-chloroaniline and dodecylamine (B51217). nih.gov

Advanced 2D NMR Techniques for Connectivity and Proximity Studies

Solid-State NMR Investigations for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) could provide valuable information about the structure and dynamics of this compound in its solid form. This technique can differentiate between crystalline and amorphous phases and can reveal details about molecular packing and intermolecular interactions. As no specific ssNMR studies on this compound are publicly documented, this remains a potential area for future research to understand its solid-state properties.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and probing the fragmentation pathways of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for obtaining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition with high confidence. nih.govchemicalbook.com For this compound (C₁₈H₃₀ClN), the exact mass can be calculated and would be confirmed by an HRMS measurement. The presence of the chlorine atom would be readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), leading to two molecular ion peaks separated by two mass units. This isotopic signature is a key identifier for chlorine-containing compounds.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) |

|---|---|---|---|

| [M]⁺ | C₁₈H₃₀ClN | 295.2094 | 297.2064 |

| [M+H]⁺ | C₁₈H₃₁ClN | 296.2172 | 298.2143 |

Note: These are theoretical values. Experimental HRMS would provide measured m/z values with high accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for assessing the purity of this compound and identifying any volatile impurities. nih.gov The method separates compounds based on their volatility and interaction with the chromatographic column, after which the mass spectrometer fragments the eluted molecules and provides a mass spectrum that serves as a molecular fingerprint. epa.gov

For a sample of this compound, GC-MS analysis is crucial for detecting residual starting materials or volatile by-products from its synthesis. Common synthetic routes involve the N-alkylation of 4-chloroaniline with a dodecyl halide. Therefore, potential volatile impurities could include unreacted 4-chloroaniline and elimination products like dodecenes. The purity of the compound is determined by comparing the peak area of this compound to the total area of all detected peaks. High-purity samples are essential for accurate analysis in subsequent spectroscopic and crystallographic studies. researchgate.net

Table 1: Potential Volatile Impurities in this compound Detectable by GC-MS

| Compound | Formula | Molar Mass ( g/mol ) | Potential Origin |

|---|---|---|---|

| 4-Chloroaniline | C₆H₆ClN | 127.57 | Unreacted starting material |

| 1-Dodecene | C₁₂H₂₄ | 168.32 | By-product of elimination reaction |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

While GC-MS is effective for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing non-volatile or thermally unstable species that may be present in a this compound sample. researchgate.net LC-MS is particularly useful for identifying higher molecular weight impurities, such as products of over-alkylation (e.g., N,N-didodecylaniline derivatives) or oligomeric impurities formed during synthesis or degradation. nih.gov

The technique separates compounds in a liquid mobile phase, making it suitable for a wider range of molecules than GC. d-nb.info When coupled with tandem mass spectrometry (MS-MS), LC-MS can provide detailed structural information on unknown impurities, aiding in their identification. rsc.org For para-substituted chloroanilines, LC-MS/MS with positive electrospray ionization (ESI+) is a highly sensitive and selective method. researchgate.net

Table 2: Potential Non-Volatile Impurities in this compound Detectable by LC-MS

| Compound | Formula | Molar Mass ( g/mol ) | Potential Origin |

|---|---|---|---|

| 4-Chloro-N,N-didodecylaniline | C₃₀H₅₄ClN | 476.21 | Over-alkylation by-product |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides invaluable information about the functional groups and molecular vibrations within this compound. nih.gov

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. ucdavis.edu Each functional group absorbs at a characteristic frequency, allowing for the identification of the key structural components of this compound. libretexts.org The FT-IR spectrum of this compound would be characterized by distinct peaks corresponding to the N-H bond of the secondary amine, the aromatic C-H and C=C bonds of the chlorophenyl ring, the aliphatic C-H bonds of the dodecyl chain, the C-N bond, and the C-Cl bond. researchgate.netresearchgate.net

Table 3: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3350 - 3450 | Medium |

| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | Dodecyl Chain | 2850 - 2960 | Strong |

| C=C Stretch (Aromatic) | Benzene Ring | 1500 - 1600 | Medium-Strong |

| N-H Bend | Secondary Amine | 1500 - 1550 | Medium |

| C-N Stretch | Aryl Amine | 1250 - 1350 | Medium |

Note: Expected wavenumbers are based on data from analogous compounds like 4-chloro-N-methylaniline and other N-substituted anilines. nih.gov

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, where shifts in the wavelength of the scattered light correspond to the vibrational modes of the molecule. osaka-u.ac.jp While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for identifying non-polar, symmetric vibrations and skeletal structures. nih.gov For this compound, Raman spectroscopy would provide strong signals for the symmetric breathing modes of the aromatic ring and the C-C backbone of the dodecyl chain, which may be weak or absent in the FT-IR spectrum. researchgate.net

Table 4: Key Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Benzene Ring | 3050 - 3070 | Strong |

| C-H Stretch (Aliphatic) | Dodecyl Chain | 2850 - 2950 | Strong |

| Ring Breathing Mode | Benzene Ring | ~1000 | Strong |

Note: Expected shifts are based on data from analogous chloroaniline compounds. nih.govosaka-u.ac.jp

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. tulane.edu By analyzing the diffraction pattern of X-rays passing through a crystal, one can determine unit cell dimensions, bond lengths, bond angles, and intermolecular interactions. rutgers.edu

Obtaining a single crystal of sufficient quality is a prerequisite for this analysis. mdpi.com While a specific crystal structure for this compound is not publicly documented, analysis of its derivatives provides significant insight. For instance, the crystal structures of related Schiff base compounds like 4-chloro-N-(3-phenylallylidene)aniline and 4-chloro-N-(4-nitrobenzylidene)aniline confirm the geometry of the 4-chloroaniline moiety. nih.govnih.gov

Analysis of these related structures reveals key details. The 4-chloroaniline fragment is typically planar, and the crystal packing is often stabilized by intermolecular interactions such as hydrogen bonding and π–π stacking. csic.esmdpi.com The long, flexible dodecyl chain in this compound would likely introduce significant van der Waals interactions and could lead to complex packing arrangements, potentially involving interdigitation of the alkyl chains.

The crystallographic data for a closely related precursor, 4-chloroaniline, provides foundational structural parameters for the aromatic core. researchgate.net

Table 5: Crystallographic Data for 4-Chloroaniline (A Core Moiety of the Target Compound)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 8.67 |

| b (Å) | 9.03 |

| c (Å) | 7.42 |

Source: Data derived from studies on 4-chloroaniline single crystals. researchgate.net

Powder X-ray Diffraction for Polymorph Identification and Phase Analysis

Powder X-ray Diffraction (PXRD) is a fundamental and powerful technique for the solid-state characterization of crystalline materials. It is the primary method for identifying and distinguishing different crystalline forms of a substance, known as polymorphs. chemicalbook.comnih.gov Polymorphs, while chemically identical, have different crystal structures, which can result in significant variations in physical properties such as solubility, melting point, and stability. nih.gov

In the pharmaceutical and chemical industries, identifying and controlling polymorphism is critical for ensuring product consistency and performance. chemicalbook.comnih.gov The PXRD pattern of a compound is a unique fingerprint derived from the constructive interference of X-rays scattered by the crystalline lattice. Each polymorph produces a distinct diffraction pattern, characterized by a unique set of peak positions (in degrees 2θ) and relative intensities. nih.gov

For a novel compound like this compound, PXRD analysis would be essential to:

Identify Polymorphic Forms: By systematically screening the compound under various crystallization conditions (e.g., different solvents, temperatures, and pressures), any resulting polymorphs could be identified by their unique PXRD patterns.

Analyze Phase Purity: PXRD can detect the presence of crystalline impurities or undesired polymorphic forms within a sample, ensuring the phase purity of the material. nih.gov

Monitor Phase Transformations: The technique is used to study the transformation of one polymorphic form to another under different environmental conditions, such as heat or humidity. chemicalbook.com

A hypothetical PXRD data table for a specific polymorph of this compound would resemble the following:

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| Hypothetical Value 1 | Calculated Value 1 | Hypothetical Value 1 |

| Hypothetical Value 2 | Calculated Value 2 | Hypothetical Value 2 |

| Hypothetical Value 3 | Calculated Value 3 | Hypothetical Value 3 |

| Hypothetical Value 4 | Calculated Value 4 | Hypothetical Value 4 |

This table is for illustrative purposes only, as specific experimental data for this compound is not available.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone analytical technique used to determine the elemental composition of a sample. For a newly synthesized compound such as this compound, this method provides a fundamental verification of its empirical formula by precisely measuring the weight percentage of its constituent elements.

The theoretical elemental composition of this compound (C₁₈H₃₀ClN) is calculated from its molecular formula and the atomic weights of its elements. The experimental values, obtained through combustion analysis for carbon, hydrogen, and nitrogen, and other specific methods for chlorine, are then compared to these theoretical values. A close agreement between the experimental and theoretical percentages provides strong evidence for the compound's purity and correct elemental makeup.

The theoretical elemental composition of this compound is as follows:

Carbon (C): 73.05%

Hydrogen (H): 10.22%

Chlorine (Cl): 11.98%

Nitrogen (N): 4.73%

A typical data table comparing the theoretical and experimental values would be structured as shown below.

| Element | Theoretical Mass % | Experimental Mass % |

| Carbon (C) | 73.05 | Unavailable |

| Hydrogen (H) | 10.22 | Unavailable |

| Nitrogen (N) | 4.73 | Unavailable |

| Chlorine (Cl) | 11.98 | Unavailable |

Specific experimental values for this compound are not available in the reviewed literature. The successful synthesis and purification of the compound would be confirmed if the experimental values fall within an acceptable margin of error (typically ±0.4%) of the theoretical values.

Computational and Theoretical Investigations of 4 Chloro N Dodecylaniline

Quantum Chemical Studies (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.govarxiv.org For a molecule like 4-chloro-n-dodecylaniline, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide significant insights into its behavior at the molecular level. asianpubs.orgresearchgate.netresearchgate.net

Electronic Structure Analysis, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.combiomedres.us A smaller gap suggests higher reactivity and polarizability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the nitrogen atom, which possess the highest electron density. The LUMO, conversely, would likely be distributed over the chlorophenyl ring, with significant contributions from the anti-bonding orbitals. The presence of the electron-withdrawing chlorine atom would lower the energy of the LUMO, while the electron-donating dodecylamino group would raise the energy of the HOMO.

Quantitative structure-activity relationship (QSAR) studies on substituted anilines have shown that toxicity can be correlated with HOMO and LUMO energies, indicating that these electronic parameters are key to understanding the molecule's interactions with biological systems. nih.gov The electron-donating capacity of the amino group, influenced by the long alkyl chain, plays a significant role in these interactions. nih.gov

Table 1: Representative Frontier Orbital Energies for Analogous Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Aniline | -5.14 | -0.15 | 4.99 |

| 4-Chloroaniline (B138754) | -5.32 | -0.58 | 4.74 |

| N,N-dimethylaniline | -4.89 | -0.08 | 4.81 |

Note: These values are illustrative and depend on the specific computational method and basis set used. The trend, however, highlights the influence of substituents on the frontier orbital energies.

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of this compound would be determined by optimizing its geometry to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For a flexible molecule with a long dodecyl chain, multiple conformers would exist due to the rotation around the C-C and C-N single bonds. nih.gov

The geometry of the aniline core would be largely planar, though the amino group may exhibit some pyramidalization. The long dodecyl chain would likely adopt a staggered conformation to minimize steric hindrance. Computational studies on similar long-chain molecules show that they often fold to maximize van der Waals interactions.

Table 2: Representative Optimized Geometrical Parameters for the Aniline Core

| Parameter | Aniline | 4-Chloroaniline |

| C-N bond length (Å) | 1.402 | 1.398 |

| C-Cl bond length (Å) | N/A | 1.745 |

| C-N-H bond angle (°) | 113.1 | 113.5 |

| Dihedral angle (C-C-N-C) (°) | ~0 | ~0 |

Note: These are typical values obtained from DFT calculations and may vary slightly with different computational levels.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption)

DFT calculations can accurately predict various spectroscopic properties, which are invaluable for the characterization of a compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a well-established application of DFT. nih.govnyu.edud-nb.info By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be determined with high accuracy, aiding in the structural elucidation of the molecule. nih.govnyu.edu For this compound, specific shifts for the aromatic protons and carbons, as well as those along the dodecyl chain, could be predicted.

IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies, which can then be compared with experimental data to confirm the presence of specific functional groups. asianpubs.orgnih.govsissa.it Key predicted vibrations for this compound would include the N-H stretch, C-N stretch, aromatic C-H stretches, and the C-Cl stretch. spectroscopyonline.commaterialsciencejournal.org

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.comyoutube.com The calculations determine the energies of electronic transitions from the ground state to various excited states. For this compound, π-π* transitions within the aromatic ring are expected to be the most prominent, and their wavelengths would be influenced by the chloro and N-dodecylaniline substituents. nih.govresearchgate.netnih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecules, including their interactions with each other and with a solvent. dovepress.comnih.govnih.gov This approach is particularly useful for understanding the macroscopic properties of a substance based on its microscopic interactions.

Intermolecular Interactions and Aggregation Behavior in Different Environments

In a non-polar environment, molecules of this compound would likely aggregate due to van der Waals forces between the long dodecyl chains and π-stacking interactions between the aromatic rings. The polar amino and chloro groups could also lead to dipole-dipole interactions. In a polar solvent like water, the hydrophobic dodecyl chains would tend to cluster together to minimize their contact with water molecules, a phenomenon known as the hydrophobic effect. This could lead to the formation of micelles or other aggregates.

Solvation Effects and Solvent-Compound Interactions

The interaction of this compound with solvent molecules would significantly affect its conformation and properties. In aqueous solution, the amino group would be capable of forming hydrogen bonds with water molecules. researchgate.net The solvation of the polar head (the chloroaniline group) and the hydrophobic tail (the dodecyl chain) would be a key determinant of its solubility and behavior in biological membranes. MD simulations can model these interactions explicitly, providing a detailed picture of the solvation shell around the molecule. worldscientific.com

Excited State Dynamics and Photophysical Property Modeling

The photophysical properties of this compound are expected to be governed by its donor-acceptor character. The aniline nitrogen acts as an electron donor, and the chloro-substituted phenyl ring serves as the electron acceptor.

Two-Photon Absorption (2PA) Properties and Selection Rules

Computational methods, particularly time-dependent density functional theory (TD-DFT), are instrumental in predicting the two-photon absorption (2PA) cross-sections of organic molecules. For a molecule like this compound, the 2PA properties would be linked to the change in dipole moment upon excitation.

Key Computational Insights for 2PA:

| Parameter | Expected Influence on this compound |

| Transition Dipole Moments | The magnitude of the transition dipole moments between the ground state and excited states, and between different excited states, would be calculated to determine the probability of two-photon absorption. |

| Symmetry | While the parent aniline has C2v symmetry, the N-dodecyl and chloro substitutions lower the symmetry. This relaxation of symmetry rules can make more electronic transitions 2PA-allowed. |

| Solvent Effects | Solvatochromic studies using computational models would likely show a red-shift in the 2PA spectrum in more polar solvents due to the stabilization of the charge-transfer excited state. |

The selection rules for 2PA are complementary to those for one-photon absorption. For a centrosymmetric molecule, transitions that are one-photon allowed are two-photon forbidden, and vice versa. Although this compound is not centrosymmetric, the concept of symmetry breaking is still relevant in enhancing its 2PA cross-section.

Intersystem Crossing and Fluorescence Quantum Yield Determination

The presence of a heavy atom like chlorine can enhance the rate of intersystem crossing (ISC) from the singlet excited state (S1) to the triplet excited state (T1) due to increased spin-orbit coupling. nsf.gov This, in turn, would be expected to decrease the fluorescence quantum yield.

Computational approaches to determine these properties would involve:

Calculating Spin-Orbit Coupling (SOC) Matrix Elements: The magnitude of the SOC between the relevant singlet and triplet states is a direct measure of the ISC rate.

Determining the S1-T1 Energy Gap (ΔEST): A smaller energy gap generally leads to a more efficient ISC.

Calculating Radiative and Non-Radiative Decay Rates: The fluorescence quantum yield (ΦF) is determined by the competition between the radiative decay rate (kF) from the S1 state and the non-radiative decay rates, including ISC (kISC) and internal conversion (kIC).

Predicted Photophysical Rates:

| Rate Constant | Description | Expected Trend for this compound |

| kF | Radiative decay from S1 | Moderate, influenced by the charge transfer character of the excited state. |

| kISC | Intersystem crossing from S1 to T1 | Enhanced due to the presence of the chlorine atom. |

| ΦF | Fluorescence Quantum Yield | Likely to be modest due to the competing ISC process. |

Intramolecular Charge Transfer Mechanisms and Their Modulation

Upon photoexcitation, an intramolecular charge transfer (ICT) is expected to occur from the N-dodecylaniline moiety (donor) to the chlorophenyl ring (acceptor). rsc.org Computational modeling can provide a detailed picture of this process.

Key aspects that would be investigated computationally include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) would be expected to be localized on the N-dodecylaniline part, while the Lowest Unoccupied Molecular Orbital (LUMO) would be on the chlorophenyl ring, confirming the charge transfer nature of the lowest energy transition.

Mulliken and Natural Population Analysis: These methods would be used to quantify the amount of charge transferred from the donor to the acceptor in the excited state.

Twisted Intramolecular Charge Transfer (TICT) States: The possibility of forming a TICT state, where the donor and acceptor moieties are twisted with respect to each other in the excited state, would be explored. The long and flexible dodecyl chain might influence the formation and stability of such states.

Applications in Advanced Materials Science and Research

Contribution to Novel Polymer and Surfactant Architectures

The distinct properties of 4-Chloro-n-dodecylaniline, featuring a hydrophobic dodecyl chain and a reactive chlorophenylamine head, make it a candidate for the synthesis of specialized polymers and surfactants.

Development of Amphiphilic Molecules with Tailored Surface-Active Properties

Amphiphilic molecules, which possess both water-loving (hydrophilic) and water-fearing (hydrophobic) parts, are fundamental to a wide range of applications, including detergents, emulsifiers, and drug delivery systems. The structure of this compound provides a basis for creating such molecules. The long dodecyl tail imparts significant hydrophobicity, while the aniline (B41778) group can be chemically modified to introduce or enhance hydrophilic characteristics. Researchers are investigating how to leverage this structure to synthesize novel amphiphiles with precisely controlled surface-active properties, which could lead to more effective and specialized surfactants.

Surface-Chemical Modification of Polymeric Films for Functional Coatings

The functionalization of polymer surfaces is crucial for creating materials with specific properties, such as biocompatibility, conductivity, or resistance to fouling. The reactive nature of the aniline and chloro groups in this compound allows it to be chemically grafted onto polymer backbones or surfaces. This modification can dramatically alter the surface properties of the original polymer film, introducing the hydrophobic characteristics of the dodecyl chain or providing a platform for further chemical reactions. This approach is being explored for the development of functional coatings for various applications, from biomedical devices to advanced packaging materials.

Catalysis and Electrochemistry Research Applications

The electronic and structural features of this compound also position it as a molecule of interest in the fields of catalysis and electrochemistry.

Role in Oxygen Reduction Processes and Redox Catalysis

The oxygen reduction reaction (ORR) is a critical process in energy conversion technologies like fuel cells. The efficiency of this reaction often relies on catalysts. The nitrogen atom in the aniline group of this compound can coordinate with metal centers, and the chlorinated aromatic ring can influence the electronic properties of these catalytic sites. Researchers are exploring how derivatives of this compound might participate in redox catalysis, potentially enhancing the efficiency of processes like oxygen reduction by facilitating electron transfer.

Investigation as a Ligand in Metal-Catalyzed Organic Transformations

In the realm of synthetic organic chemistry, metal complexes are indispensable catalysts for a vast array of transformations. The ability of a ligand to coordinate to a metal and modulate its reactivity is key to catalyst design. The aniline moiety of this compound can act as a ligand, binding to transition metals. The presence of both a long alkyl chain and a chloro substituent offers the potential to create metal complexes with unique solubility and electronic properties. Studies are underway to investigate how these characteristics might influence the activity and selectivity of metal catalysts in various organic reactions.

Exploration in Fluorescence and Photophysics for Molecular Probes and Dyes

The interaction of molecules with light is the basis for technologies such as bio-imaging and sensing. The aromatic nature of this compound suggests it could be a building block for new fluorescent molecules.

The development of molecular probes and dyes with specific photophysical properties is an active area of research. By chemically modifying this compound, for instance, by extending its conjugation or attaching other chromophores, it may be possible to create novel dyes. The long dodecyl chain could also be advantageous, enabling these molecules to insert into lipid membranes or other nonpolar environments, making them potentially useful as probes for studying biological systems or as components in advanced optical materials.

Analytical Methodologies for Research on 4 Chloro N Dodecylaniline

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone for the analysis of 4-Chloro-N-dodecylaniline, enabling the separation of the target compound from starting materials, byproducts, and impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis and purity assessment of this compound. Due to the compound's non-polar dodecyl chain and moderately polar chloroaniline head, reversed-phase HPLC (RP-HPLC) is the most suitable approach.

Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings. A C18 column is a common choice for the stationary phase, offering excellent retention and separation of hydrophobic molecules. researchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.commerckmillipore.com The pH of the buffer can be adjusted to ensure the analyte is in a neutral form, preventing peak tailing. For instance, a mobile phase of acetonitrile and a phosphate (B84403) buffer at a pH of 7.0 has been used for similar chloro-containing aniline (B41778) derivatives. researchgate.net Isocratic elution, where the mobile phase composition remains constant, can be effective for simple purity checks, while gradient elution, with a changing solvent ratio, is employed for separating complex mixtures containing impurities with a wide range of polarities. researchgate.net

Detection is commonly achieved using a UV-Vis detector, as the aniline chromophore absorbs strongly in the UV region, typically around 220-240 nm. researchgate.netmerckmillipore.com A well-developed HPLC method can provide excellent linearity, accuracy, and precision for the quantification of this compound. rsc.org

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 240 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~15 minutes |

Gas Chromatography (GC) for Purity and Reaction Monitoring

Gas Chromatography (GC) is another powerful tool for the analysis of this compound, particularly for assessing its purity and monitoring the progress of its synthesis. bis.gov.in The compound's volatility allows it to be analyzed by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.gov

For purity analysis, a capillary column with a non-polar or semi-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or SE-54), is typically used. epa.govwjpps.com The oven temperature is programmed to ramp up, allowing for the separation of volatile impurities from the higher-boiling this compound. The use of an internal standard, like n-dodecane, can improve the accuracy of quantification. rsc.org

During synthesis, GC can monitor the disappearance of starting materials (e.g., 4-chloroaniline (B138754) and a dodecyl halide) and the appearance of the product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. rsc.org GC-MS is particularly valuable as it provides not only retention time data but also mass spectra, which can definitively identify the product and any byproducts formed during the reaction. nih.gov However, it is important to note that some chloroaniline isomers can be challenging to resolve on certain GC columns. epa.gov

Table 2: Typical GC Conditions for this compound Purity Assay

| Parameter | Condition |

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Injector Temperature | 280 °C |

| Detector Temperature | 300 °C (FID) |

| Oven Program | 150 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 10 min |

| Injection Mode | Split (50:1) |

| Expected Retention Time | ~18-20 minutes |

Thin-Layer Chromatography (TLC) for Reaction Progress and Screening

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of the synthesis of this compound. libretexts.orgyoutube.com By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) alongside the starting materials, one can qualitatively observe the consumption of reactants and the formation of the product. arkat-usa.orgnih.gov

The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is commonly used. arkat-usa.org The less polar N-dodecylaniline product will have a higher retention factor (Rf) value and travel further up the plate than the more polar 4-chloroaniline starting material. researchgate.net Visualization of the spots can be done under UV light, as the aromatic rings are UV-active, or by using staining agents like iodine vapor. nih.gov TLC is an excellent tool for quickly screening different reaction conditions before committing to larger-scale synthesis and more time-consuming analysis by HPLC or GC. youtube.com

Column Chromatography for Purification Procedures

For the purification of this compound on a preparative scale, column chromatography is the method of choice. arkat-usa.org This technique operates on the same principles as TLC but on a larger scale. researchgate.net A glass column is packed with a stationary phase, most commonly silica gel, and the crude product mixture is loaded onto the top. rsc.org

An appropriate solvent system, often determined by prior TLC analysis, is then passed through the column. arkat-usa.org A gradient of increasing polarity (e.g., starting with pure hexane and gradually adding ethyl acetate) is typically used to elute the compounds. The less polar impurities and byproducts will elute first, followed by the desired this compound. The more polar starting materials or byproducts will be retained more strongly on the silica and elute last. To prevent issues with basic amines interacting with the acidic silica, a small amount of a base like triethylamine (B128534) can be added to the eluent. biotage.com Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and the solvent evaporated.

Thermal Analysis for Phase Transition Behavior

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to characterize the thermal properties and phase transition behavior of this compound.

TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can determine its thermal stability and decomposition temperature. This information is crucial for understanding the material's upper-temperature limits for processing and application. For similar long-chain aniline derivatives, TGA has been used to observe weight loss stages corresponding to the degradation of the polymer structure. acs.org

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to identify phase transitions such as melting point, crystallization temperature, and glass transitions. For a long-chain molecule like this compound, DSC can reveal information about its crystalline structure and polymorphism. The melting point is a key indicator of purity.

Differential Scanning Calorimetry (DSC) for Enthalpy and Temperature of Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of materials. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify and quantify various thermal transitions. In the study of N-alkylaniline derivatives and other organic compounds, DSC is employed to determine the temperatures and enthalpies of events such as melting, crystallization, and liquid crystal phase transitions. The resulting thermogram, a plot of heat flow versus temperature, provides a detailed fingerprint of the material's thermal behavior. For instance, in the analysis of liquid crystalline materials, DSC can precisely measure the transition temperatures between different mesophases (e.g., nematic, smectic, columnar) and the associated enthalpy changes (ΔH), which offer insights into the molecular ordering and interactions within the material.

Polarized Optical Microscopy (POM) for Textural and Phase Identification

Polarized Optical Microscopy (POM) is an essential tool for the characterization of anisotropic materials, such as liquid crystals. By observing a sample between crossed polarizers, POM allows for the identification of different liquid crystalline phases based on their unique optical textures. Each mesophase exhibits a characteristic texture that arises from the specific arrangement of the molecules. For example, nematic phases often show a schlieren or marbled texture, while smectic phases can display focal-conic or fan-like textures. The identification of these textures, in conjunction with the transition temperatures determined by DSC, provides a comprehensive understanding of the mesomorphic behavior of a compound. POM is also used to observe the changes in texture as the sample is heated or cooled, allowing for the direct visualization of phase transitions.

Future Research Perspectives and Emerging Areas

Development of Sustainable and Green Chemistry Synthetic Routes

The future of chemical manufacturing hinges on the adoption of green and sustainable practices. For 4-Chloro-n-dodecylaniline, moving beyond traditional synthesis methods is a key research objective. Current synthetic routes for similar N-alkylanilines often involve multi-step processes with harsh reagents and significant waste production.

Future research will likely focus on catalytic methods that improve atom economy and reduce environmental impact. One promising approach is the direct N-alkylation of 4-chloroaniline (B138754) with dodecyl halides or alcohols using heterogeneous catalysts. Zeolites and other solid acid catalysts could offer high selectivity and ease of separation, minimizing waste. google.comgoogle.com Another avenue is the development of one-pot syntheses that combine several reaction steps, thereby reducing the need for intermediate purification and solvent usage.

Furthermore, the principles of green chemistry will guide the selection of solvents, with a preference for water, supercritical fluids, or bio-based solvents over traditional volatile organic compounds. The use of catalytic amounts of platinum or other noble metals on a silica (B1680970) gel carrier has shown promise in the preparation of N-alkylanilines and could be adapted for the synthesis of this compound. google.com

Exploration of Bio-inspired and Biomimetic Applications in Materials Science

Nature provides a vast blueprint for the design of advanced materials. The structure of this compound, with its amphiphilic nature, is reminiscent of lipids and other biological molecules that self-assemble into complex architectures. This makes it a prime candidate for bio-inspired and biomimetic applications.